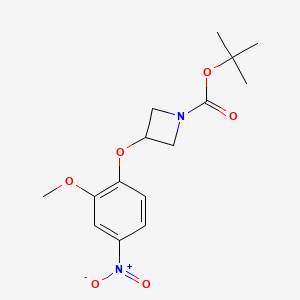
Ethyl 4-((4-chlorophenyl)(pyridin-2-yl)methoxy)piperidine-1-carboxylate
Overview
Description
Ethyl 4-((4-chlorophenyl)(pyridin-2-yl)methoxy)piperidine-1-carboxylate is a chemical compound with the molecular formula C20H23ClN2O3 . It has a molecular weight of 374.9 g/mol . The IUPAC name for this compound is ethyl 4-[(4-chlorophenyl)(pyridin-2-yl)methoxy]piperidine-1-carboxylate .
Molecular Structure Analysis
The molecular structure of this compound includes a piperidine ring which bears a carboxylate group . The InChI string representation of the molecule isInChI=1S/C20H23ClN2O3/c1-2-25-20(24)23-13-10-17(11-14-23)26-19(18-5-3-4-12-22-18)15-6-8-16(21)9-7-15/h3-9,12,17,19H,2,10-11,13-14H2,1H3 . Physical And Chemical Properties Analysis
The compound has a molecular weight of 374.9 g/mol . It has a computed XLogP3-AA value of 3.7, indicating its lipophilicity . It has 0 hydrogen bond donors and 4 hydrogen bond acceptors . The compound also has 6 rotatable bonds .Scientific Research Applications
Pharmaceutical Intermediate for Antihistamines
This compound is a key intermediate in the synthesis of Bepotastine , an antihistamine used to treat allergic symptoms . The process involves the recycle and reuse of Ethyl-4-hydroxy piperidine-1-carboxylate, highlighting the compound’s role in sustainable pharmaceutical manufacturing.
Anti-Tubercular Agents
Research has explored the use of this compound in the design and synthesis of new anti-tubercular agents . Its structural framework is utilized to develop potent inhibitors against Mycobacterium tuberculosis, the bacteria responsible for tuberculosis.
Catalyst in Organic Synthesis
The compound serves as a catalyst in various organic synthesis processes . Its ability to facilitate reactions under mild conditions makes it valuable for producing complex molecules with high yield and purity.
Nonlinear Optical Materials
Derivatives of this compound have been studied for their potential in creating nonlinear optical materials . These materials are crucial for applications like optical switching, modulation, and telecommunication technologies.
Process Optimization in Chemical Manufacturing
The compound’s role in improving reaction speeds and yields in chemical manufacturing is significant . It is used to optimize processes, such as O-alkylation, which is essential for producing high-purity chemical products.
Mechanism of Action
Target of Action
The primary target of Ethyl 4-((4-chlorophenyl)(pyridin-2-yl)methoxy)piperidine-1-carboxylate is Nitric oxide synthase, inducible . This enzyme plays a crucial role in the production of nitric oxide, a key molecule involved in numerous physiological and pathological processes within the human body.
Biochemical Pathways
The specific biochemical pathways affected by this compound are not fully known. Given its target, it may influence pathways involving nitric oxide production and signaling. More research is needed to fully understand the downstream effects of this interaction .
properties
IUPAC Name |
ethyl 4-[(4-chlorophenyl)-pyridin-2-ylmethoxy]piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O3/c1-2-25-20(24)23-13-10-17(11-14-23)26-19(18-5-3-4-12-22-18)15-6-8-16(21)9-7-15/h3-9,12,17,19H,2,10-11,13-14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGEIRAKLLHYWTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)OC(C2=CC=C(C=C2)Cl)C3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30676792 | |
| Record name | Ethyl 4-[(4-chlorophenyl)(pyridin-2-yl)methoxy]piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30676792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
207726-35-0 | |
| Record name | Ethyl 4-[(4-chlorophenyl)(pyridin-2-yl)methoxy]piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30676792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![7H-spiro[furo[3,4-b]pyridine-5,4'-piperidin]-7-one dihydrochloride](/img/structure/B1394128.png)


![[2-(2,4-Dichloro-3,5-dimethylphenoxy)ethyl]amine hydrochloride](/img/structure/B1394131.png)

![N-[2-(pyridin-3-yloxy)ethyl]acetamide](/img/structure/B1394134.png)





